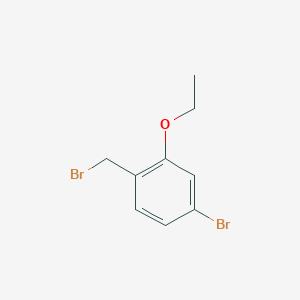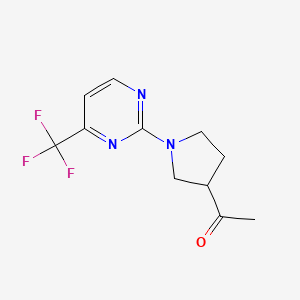
1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone is a synthetic compound that has been used in scientific research for various purposes. This compound is also known as TFMPPE and is a pyrrolidine derivative. It has been found to have potential applications in the field of medicine and biochemistry due to its unique properties.
Scientific Research Applications
Antimicrobial Activity
In silico studies have suggested that derivatives of this compound exhibit antimicrobial properties . Researchers evaluate their effectiveness against bacteria, fungi, and other pathogens. By modifying the substituents on the pyrimidine ring, scientists aim to enhance antimicrobial potency and selectivity.
Antifibrotic Agents
Screening results indicate that certain derivatives of 1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone display better anti-fibrosis activity than existing drugs such as Pirfenidone . These findings open avenues for developing antifibrotic agents that could mitigate fibrosis-related diseases.
Crystallography and Structural Studies
The crystal structure of this compound has been determined experimentally, providing valuable insights into its three-dimensional arrangement . Researchers use X-ray crystallography to visualize its molecular geometry, intermolecular interactions, and packing. Such studies aid in understanding its behavior and reactivity.
Agrochemical Research
Efforts to develop efficient and new pesticides have led researchers to explore derivatives of this compound . The goal is to create environmentally friendly and effective agrochemicals that can combat pests and enhance crop yield. Investigations focus on optimizing the balance between efficacy and safety.
properties
IUPAC Name |
1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-7(18)8-3-5-17(6-8)10-15-4-2-9(16-10)11(12,13)14/h2,4,8H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJQYTHJWZPBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)
![methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2479631.png)
![4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B2479632.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzenesulfonamide](/img/structure/B2479633.png)
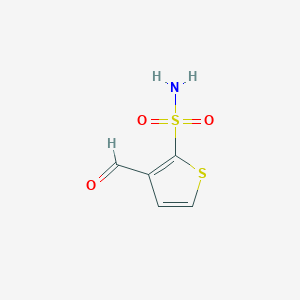
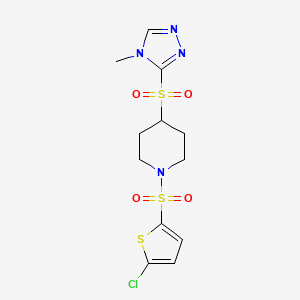

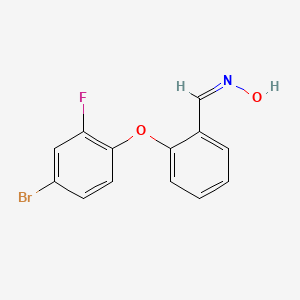
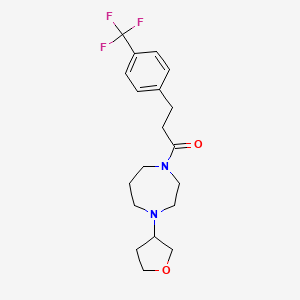
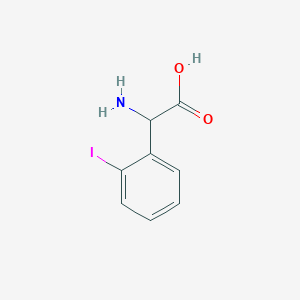
![4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2479642.png)

![3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2479644.png)
